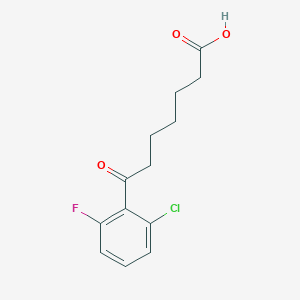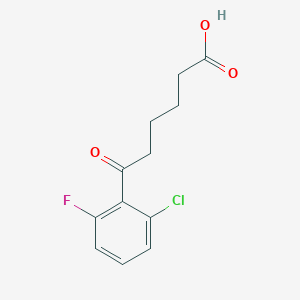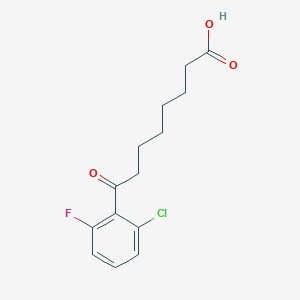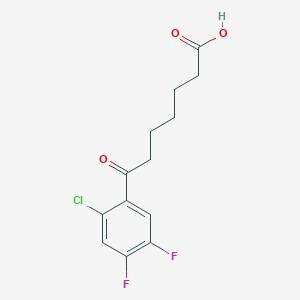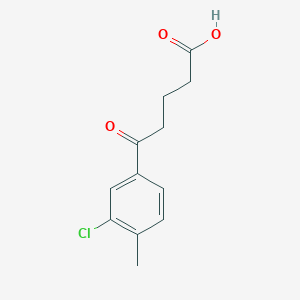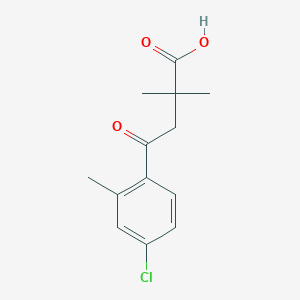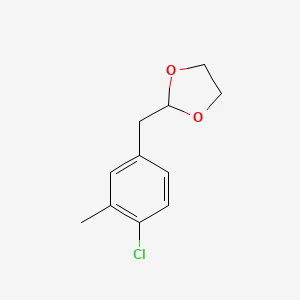
1-Cyclohexylpyrrolidin-3-ol
Descripción general
Descripción
1-Cyclohexylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H19NO . It is used in laboratory settings . The CAS number for this compound is 51045-31-9 .
Synthesis Analysis
The synthesis of 1-Cyclohexylpyrrolidin-3-ol and similar compounds often involves the use of pyrrolidine, a five-membered ring with nitrogen as one of the members . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Cyclohexylpyrrolidin-3-ol is characterized by a pyrrolidine ring attached to a cyclohexyl group . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The cyclohexyl group is a six-membered ring of carbon atoms .Physical And Chemical Properties Analysis
1-Cyclohexylpyrrolidin-3-ol has a boiling point of 132 °C (at a pressure of 14 Torr) and a density of 1.078±0.06 g/cm3 . Its pKa value is predicted to be 14.82±0.20 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
1-Cyclohexylpyrrolidin-3-ol is involved in various chemical synthesis processes and structural analyses. It participates as a precursor or intermediate in the synthesis of complex molecules. For instance, the reaction of indole with 1-cyclohexyl-2-pyrrolidinone under specific conditions leads to the formation of hydrochlorides, which, upon treatment with base, produce different compounds through hydrolytic ring opening or isolation processes. The structural analysis of these compounds, including their crystal structures, helps in understanding their chemical behavior and potential applications in material science and pharmaceuticals (Aghazadeh et al., 2012).
Molecular Recognition and Chirality
Optically pure derivatives of cyclohexanol, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been used as chiral solvating agents for molecular recognition. These compounds facilitate the discrimination of enantiomers of various acids through NMR or fluorescence spectroscopy. This property is crucial for applications in analytical chemistry, where the precise identification and separation of isomers are required for the development of drugs and other chemical entities (Khanvilkar & Bedekar, 2018).
Catalysis and Synthesis of Heterocycles
Copper-catalyzed synthesis processes utilize 1-amino-3-yn-2-ol derivatives to afford substituted pyrroles under mild conditions. These reactions highlight the versatility of 1-Cyclohexylpyrrolidin-3-ol derivatives in catalyzing the formation of heterocyclic compounds, which are significant in medicinal chemistry for their biological activities (Gabriele et al., 2013). Similarly, gold(I)-catalyzed cycloisomerization reactions demonstrate the compound's utility in synthesizing complex pyrrolidine structures, further expanding its application in organic synthesis (Yeh et al., 2010).
Direcciones Futuras
The future directions for the study and application of 1-Cyclohexylpyrrolidin-3-ol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Mecanismo De Acción
Target of Action
It is a pyrrolidine alkaloid , and such compounds have been shown to interact with a variety of targets, including central cholinergic receptors .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exert their effects by interacting with their targets and causing changes in cellular function . For example, some pyrrolidine alkaloids act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect several biochemical pathways, leading to a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The study of pharmacokinetics is crucial as it links the administered dose of a drug to the observed response .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
1-cyclohexylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGGBHHOBJIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539047 | |
| Record name | 1-Cyclohexylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpyrrolidin-3-ol | |
CAS RN |
51045-31-9 | |
| Record name | 1-Cyclohexylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





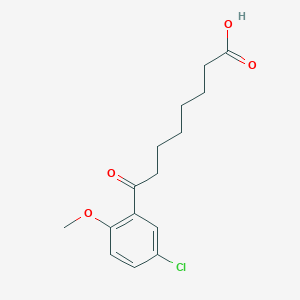
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)
